N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
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Overview
Description
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound that features a unique combination of benzothiophene and dihydrobenzofuran moieties. This compound is of significant interest in the fields of medicinal chemistry and material science due to its potential biological activities and unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multi-step organic reactions. One common approach is the coupling of benzo[b]thiophene derivatives with dihydrobenzofuran derivatives under specific conditions. For instance, the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, is prevalent in forming the carbon-carbon bonds necessary for this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization and chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anti-cancer agent. The compound can also interact with bacterial cell membranes, disrupting their integrity and leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene derivatives: Such as raloxifene and zileuton, which are used in medicinal applications.
Dihydrobenzofuran derivatives: Used in the synthesis of various pharmaceuticals and organic materials.
Uniqueness
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is unique due to its combined structural features of benzothiophene and dihydrobenzofuran, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to compounds containing only one of these moieties .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S2/c20-16(15-11-24-18-4-2-1-3-14(15)18)10-19-25(21,22)13-5-6-17-12(9-13)7-8-23-17/h1-6,9,11,16,19-20H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGMCPXIUQLEAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC(C3=CSC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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